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Compound of Interest

Compound Name: Olmesartan medoxomil impurity C

Cat. No.: B565637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Olmesartan
medoxomil impurity C, a known process-related impurity in the synthesis of the

antihypertensive drug Olmesartan medoxomil. This impurity is also referred to as Dehydro

Olmesartan medoxomil or Olmesartan Medoxomil Olefinic Impurity. A comprehensive

understanding and characterization of such impurities are critical for ensuring the quality,

safety, and efficacy of the final active pharmaceutical ingredient (API).

This document presents the available Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopic data for Olmesartan medoxomil impurity
C. Detailed experimental protocols for these analytical techniques are also provided to facilitate

the replication and verification of these findings in a research or quality control setting.

Chemical Identity
Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(prop-1-en-2-yl)-2-propyl-1-[[2'-

(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate

Synonyms: Dehydro Olmesartan medoxomil, Anhydro Olmesartan Medoxomil, Olmesartan

Medoxomil Olefinic Impurity (USP), Olmesartan Medoxomil Methylvinyl Impurity

CAS Number: 879562-26-2
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Molecular Formula: C₂₉H₂₈N₆O₅

Molecular Weight: 540.57 g/mol

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Olmesartan medoxomil
impurity C, based on available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Olmesartan Medoxomil Impurity C[1]

Chemical Shift (δ)
ppm

Multiplicity &
Coupling Constant
(J)

Number of Protons
Tentative
Assignment

0.9 t, J = 7.6 Hz 3H -CH₂-CH₂-CH₃

1.4-1.6 m 2H -CH₂-CH₂-CH₃

2.2 s 3H
=C-CH₃ or Dioxolane -

CH₃

2.5 s 3H
=C-CH₃ or Dioxolane -

CH₃

2.6-2.8 m 2H -CH₂-CH₂-CH₃

5.0 s 2H -O-CH₂-

5.2 s 2H
Imidazole-CH₂-

Biphenyl

5.4 s 2H =CH₂ (vinyl)

6.8-7.8 m 8H Aromatic protons

Note: Detailed assignment of all protons was not available in the cited literature.
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¹³C NMR Data: Specific ¹³C NMR data for Olmesartan medoxomil impurity C is not readily

available in the public domain. However, characterization of related impurities suggests that the

key differences compared to Olmesartan medoxomil would be the presence of signals

corresponding to the vinyl group (C=CH₂) and the absence of the hydroxylated carbon and the

associated methyl signals of the hydroxypropyl group.

Mass Spectrometry (MS)
Table 2: Mass Spectrometric Data of Olmesartan Medoxomil Impurity C[1]

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Interpretation

EI 541.0 [M+H]⁺

Note: The reported molecular weight for C₂₉H₂₈N₆O₅ is 540.57 g/mol . The reported m/z of

541.0 for the [M+H]⁺ ion in the cited literature appears to be a rounded value.

Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data of Olmesartan Medoxomil Impurity C[1]

Wavenumber (cm⁻¹) Functional Group Assignment

2928 C-H stretching (aliphatic)

1824 C=O stretching (dioxolane carbonate)

1714 C=O stretching (ester)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

Olmesartan medoxomil impurities, based on methods described in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve an accurately weighed sample of the impurity in a suitable

deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10

mg/mL.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz

instrument.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 3-4 seconds.

Process the data with appropriate Fourier transformation and phase correction.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled sequence.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or, more commonly,

as the eluent from a High-Performance Liquid Chromatography (HPLC) system (LC-MS).

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or

Electron Impact (EI) source is typically used.

LC-MS Method:
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Chromatography: Use a reverse-phase C18 column. The mobile phase often consists of a

gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water)

and an organic solvent (e.g., acetonitrile or methanol).

Ionization: ESI in positive ion mode is commonly employed for this class of compounds.

Mass Analysis: Acquire full scan mass spectra to determine the molecular ion. For

structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain

fragmentation patterns.

Infrared (IR) Spectroscopy
Sample Preparation: The potassium bromide (KBr) pellet method is commonly used for solid

samples. Mix a small amount of the sample with dry KBr powder and press it into a thin,

transparent disc.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer.

Data Acquisition:

Record a background spectrum of the pure KBr pellet.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for impurity identification and the logical

relationship of the spectroscopic techniques.
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Caption: General workflow for the identification and characterization of pharmaceutical

impurities.
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Caption: Relationship between spectroscopic techniques and the structural information

derived.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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